3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide (molecular formula: C₁₀H₇ClN₂O₂; SMILES: c1onc(c1)NC(c2cccc(c2)Cl)=O) is a benzamide derivative featuring a 3-chlorophenyl group and a 5-methyl-1,2-oxazol-3-yl substituent attached via an amide bond . Below, we compare it with structurally similar compounds to elucidate key differences in reactivity, synthesis, and applications.
Properties
IUPAC Name |
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJOAOZPPRRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and the benzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Benzamide Derivatives
Key Observations :
- Electron-withdrawing vs. donating groups : The 3-chloro substituent in the target compound enhances electrophilicity compared to methyl or methoxy analogs (e.g., ).
- Heterocyclic influence : Oxazole (target) vs. thiadiazole () alters hydrogen-bonding capacity and aromaticity. Thiadiazoles often exhibit stronger metal-binding properties.
Sulfonamide and Sulfamoyl Derivatives
Key Observations :
- Sulfonamide vs.
- Polar substituents : Hydroxy and methoxy groups () increase solubility but may limit blood-brain barrier penetration compared to the target compound.
Physicochemical Properties
Key Observations :
Key Observations :
- Microwave-assisted synthesis () improves yields (89% vs.
Biological Activity
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated benzamide moiety linked to a 5-methyl-1,2-oxazole ring. Its molecular formula is , with a molecular weight of approximately 224.63 g/mol. The presence of the oxazole ring contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxazole Ring : Utilizing appropriate precursors such as 5-methylisoxazole derivatives.
- Chlorination : Introducing the chlorine atom at the para position on the benzamide structure.
- Amidation : Coupling the oxazole derivative with an acyl chloride to form the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro assays have indicated its potential to inhibit cell proliferation in cancer cell lines, particularly those associated with breast and lung cancers.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : Its unique structure allows it to interfere with cellular signaling pathways critical for tumor growth.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various microbial strains revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity : In a recent study involving breast cancer cell lines (MCF7), treatment with varying concentrations (0, 10, 20, 50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-chloro-N-(5-methylisoxazol-3-yl)benzamide | Isoxazole instead of oxazole | Antimicrobial |
| N-(4-fluorophenyl)-N'-(5-methylisoxazolyl)urea | Urea linkage | Anticancer |
| 4-chloro-N-(5-methylisoxazolyl)benzamide | Chlorinated benzamide | Antiproliferative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
